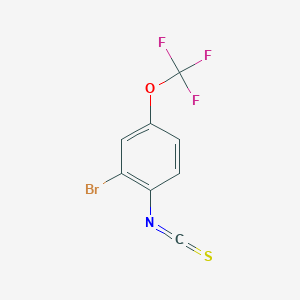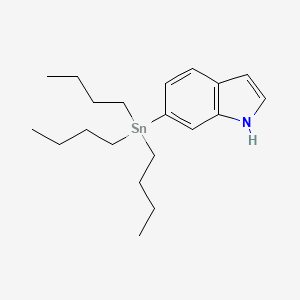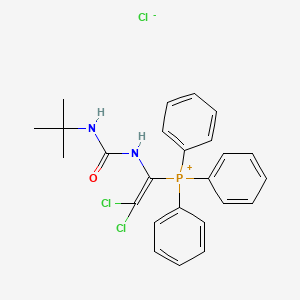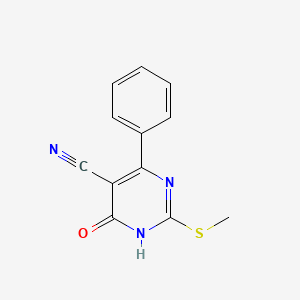
Merucathinone
Overview
Description
Merucathinone, also known as 2-(methylamino)-1-phenylpropan-1-one, is a synthetic cathinone and a psychoactive stimulant. It is structurally related to cathinone, a naturally occurring alkaloid found in the khat plant (Catha edulis). Synthetic cathinones, including this compound, are often referred to as “bath salts” due to their appearance and are known for their stimulant and euphoric effects .
Mechanism of Action
Target of Action
Merucathinone, also known as synthetic cathinone, is a compound related to the stimulant alkaloid derived from the plant Catha edulis (khat) . Its primary targets are the central nervous system and the cardiovascular system . It acts as a potent central nervous system stimulant and cardiovascular agent .
Mode of Action
This compound’s mode of action is similar to amphetamines . It competes with neurotransmitters for reuptake into nerve terminals, increasing the concentration of neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action and increased stimulation of the post-synaptic neuron .
Biochemical Pathways
This compound affects several biochemical pathways. It primarily influences the monoaminergic system, impacting the reuptake of dopamine, norepinephrine, and serotonin . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed and distributed throughout the body . It undergoes hepatic metabolism, and its metabolites are excreted primarily in the urine . The half-life of this compound is relatively short, indicating its quick elimination from the body .
Result of Action
The result of this compound’s action is a potent stimulation of the central nervous system. This leads to increased alertness, feelings of euphoria, enhanced sociability, and increased physical activity . It can also lead to adverse effects such as tachycardia, hypertension, hyperthermia, and psychological effects like agitation, hallucinations, and paranoia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances or drugs can alter its effects. Additionally, individual factors such as the user’s health status, age, and genetic makeup can also impact the drug’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Merucathinone can be synthesized from ephedrine or pseudoephedrine through an oxidation process. The typical synthetic route involves the oxidation of ephedrine or pseudoephedrine using potassium permanganate or chromium trioxide as oxidizing agents. The reaction is carried out in an acidic medium, often using sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Merucathinone undergoes various chemical reactions, including:
Oxidation: Conversion of ephedrine or pseudoephedrine to this compound.
Reduction: Reduction of this compound back to ephedrine or pseudoephedrine.
Substitution: N-methylation to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, dimethyl sulfate.
Major Products:
Oxidation: this compound.
Reduction: Ephedrine, pseudoephedrine.
Substitution: N-methyl derivatives of this compound.
Scientific Research Applications
Comparison with Similar Compounds
Cathinone: The parent compound found in the khat plant.
Methcathinone: A closely related compound with similar stimulant effects.
Mephedrone: Another synthetic cathinone known for its euphoric effects.
Methylenedioxypyrovalerone (MDPV): A potent synthetic cathinone with strong stimulant properties.
Uniqueness of Merucathinone: this compound is unique due to its specific chemical structure, which allows for distinct interactions with neurotransmitter systems. Its effects are similar to those of other synthetic cathinones but may vary in potency and duration .
Properties
IUPAC Name |
(E,4S)-4-amino-1-phenylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-9H,12H2,1H3/b8-7+/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWKEKBMGMURNX-FLOXNTQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)/C=C/C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107638-80-2 | |
| Record name | Merucathinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107638802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)
